molecular formula C24H23BrN2O3 B2825954 ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE CAS No. 312758-77-3

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE

Cat. No.: B2825954
CAS No.: 312758-77-3
M. Wt: 467.363
InChI Key: BVDSDSFBMWNKAQ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a synthetic organic compound featuring a benzamide core substituted with a bromophenyl group, a phenyl-methylamino moiety, and an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-2-30-22(28)16-26-23(17-9-5-3-6-10-17)20-15-19(25)13-14-21(20)27-24(29)18-11-7-4-8-12-18/h3-15,23,26H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSDSFBMWNKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the benzoylamino and bromo-phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include benzoyl chloride, bromobenzene, and ethyl chloroacetate. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromo-phenyl group, where nucleophiles such as hydroxide ions or amines replace the bromine atom.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds


Key Differences :

  • The target compound lacks the bicyclic terpene and triazole-thio motifs present in Compounds A and B, which are critical for their predicted anticancer activity .
  • The bromine atom in the target compound may enhance electrophilic reactivity compared to the chlorinated or non-halogenated analogues in and .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could model the electronic effects of the bromine substituent, predicting its impact on the compound’s dipole moment and stability .

Notes

Safety Precautions : Structural similarity to regulated benzamides () suggests rigorous toxicity screening is advised .

Data Limitations : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Synthetic Challenges: The bromine atom may complicate purification compared to non-halogenated analogues.

Biological Activity

Ethyl 2-{[(2-benzamido-5-bromophenyl)(phenyl)methyl]amino}acetate, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C22H19BrN2O3. Its structure features a benzamido group, a bromophenyl moiety, and a phenylmethyl group linked to an ethyl acetate backbone. The unique arrangement of these functional groups contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

  • Hydrogen Bonding : The benzamido group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The bromophenyl group participates in hydrophobic interactions, which are crucial for stabilizing protein-ligand complexes.
  • Enzyme Modulation : The compound has shown potential in modulating enzyme activity, which can lead to various therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Triple-Negative Breast Cancer (TNBC) : The compound exhibited IC50 values in the range of 10–30 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .
  • Mechanism : The antitumor activity is believed to be mediated through the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specific studies have documented its interaction with various targets:

  • AM Receptors : SAR studies indicate that modifications to the structure can enhance receptor affinity and selectivity .
  • Tubulin Interaction : Similar compounds have demonstrated the ability to bind at the colchicine site on tubulin, disrupting microtubule dynamics .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant decrease in cell viability after three days of treatment at a concentration of 10 μM .
  • In Vivo Xenograft Models :
    • In animal models, the compound was administered at a dosage of 20 mg/kg, resulting in reduced tumor growth rates compared to control groups . This suggests that the compound not only affects cancer cells directly but may also influence tumor microenvironments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of basic moietiesIncreased receptor affinity
Alteration of bromophenyl groupChanges in hydrophobic interactions
Variations in the ethyl acetate backboneImpact on solubility and bioavailability

These insights guide further development and optimization of related compounds for enhanced therapeutic efficacy.

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